(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C19H25NO7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S,3S)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23)/t13?,14-,15-/m0/s1 |
InChI Key |
HLTAYVQQDMYIPL-FGRDXJNISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Deprotection Reactions
The compound contains two major protecting groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) . These groups are selectively removed under specific conditions to expose reactive amines or hydroxyls for further functionalization.
| Protecting Group | Deprotection Conditions | Reagents/Catalysts | Yield | Source |
|---|---|---|---|---|
| Cbz | Catalytic hydrogenation | H₂, Pd/C, MeOH/THF | 85–90% | |
| Boc | Acidic hydrolysis | TFA (neat or in DCM), 0–25°C | 90–95% |
-
Cbz Removal : Hydrogenolysis with Pd/C in methanol/THF at room temperature cleaves the benzyl group, generating CO₂ and benzyl alcohol as byproducts.
-
Boc Removal : Trifluoroacetic acid (TFA) selectively cleaves the Boc group without affecting the Cbz group, yielding a free amine intermediate .
Hydroxyl Group Reactivity
The secondary hydroxyl group at position 5 participates in oxidation and protection reactions:
Oxidation to Ketone
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Oxidation | Swern oxidation | (COCl)₂, DMSO, Et₃N, –78°C | 75% | |
| Dess-Martin periodinane | DMP, CH₂Cl₂, RT | 82% |
-
The hydroxyl group is oxidized to a ketone under mild conditions, enabling further functionalization (e.g., Grignard additions) .
Protection as Silyl Ether
| Protecting Group | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| TBS ether | Imidazole, TBSCl, DMF, RT | TBSCl, imidazole | 88% |
-
Silyl protection (e.g., TBS) stabilizes the hydroxyl group during subsequent reactions involving the carboxylic acid or amines .
Carboxylic Acid Functionalization
The carboxylic acid at position 2 undergoes typical acid-derived reactions:
Esterification
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Methyl ester formation | Diazomethane, MeOH | CH₂N₂, Et₂O | 95% | |
| Ethyl ester formation | DCC, DMAP, ethanol | DCC, DMAP, EtOH | 89% |
-
Esterification facilitates solubility in organic solvents for coupling reactions.
Amide Formation
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| HATU-mediated coupling | HATU, DIPEA, amine, DMF | HATU, DIPEA | 80–85% |
Piperidine Ring Modifications
The piperidine scaffold participates in stereospecific transformations:
Reductive Amination
| Reaction | Conditions | Reagents | Yield | Source |
|---|---|---|---|---|
| Reductive alkylation | NaBH₃CN, aldehyde, MeOH | NaBH₃CN, RCHO | 70% |
Cross-Coupling Reactions
| Reaction | Conditions | Catalysts | Yield | Source |
|---|---|---|---|---|
| Ni-catalyzed coupling | NiBr₂·glyme, Mn⁰, DMA, 80°C | NiBr₂, 4,4′-dtbp | 90% |
-
The compound serves as a tosylate or bromide in nickel-catalyzed cross-couplings to form C–C bonds with heterocycles (e.g., isoquinolones) .
Enzymatic Resolution
The stereochemistry at positions 2 and 3 is critical for biological activity. Lipase-mediated hydrolysis resolves racemic mixtures:
| Reaction | Conditions | Enzyme | Yield | Source |
|---|---|---|---|---|
| Lipase hydrolysis | Porcine pancreas lipase, pH 7.0 buffer | PPL, 37°C | 95% ee |
Stability and Side Reactions
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it a valuable building block.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. Its structural features make it a useful tool for probing enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the chemical industry, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related piperidine and pyrrolidine derivatives (Table 1).
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Piperidine vs. Pyrrolidine Rings
- The piperidine ring (six-membered) in the target compound reduces ring strain compared to pyrrolidine (five-membered) derivatives, favoring specific conformations in drug-receptor interactions .
- Pyrrolidine derivatives (e.g., ) introduce sulfur via thiophene , enhancing π-π stacking and altering electronic properties.
Functional Group Variations
- Hydroxyl (-OH) vs. Amino (-NH2): The target compound’s hydroxyl group increases polarity and hydrogen-bonding capacity compared to amino-substituted analogs (e.g., ), impacting solubility and crystallinity.
- Phenyl vs. Thiophene Substituents: The phenyl group in enhances hydrophobicity, whereas thiophene in introduces aromatic sulfur, influencing metabolic stability and electronic interactions.
Protecting Group Strategies
- Compounds with dual Cbz/Boc protection (target compound, ) allow sequential deprotection, critical for stepwise synthesis. In contrast, single Boc protection (e.g., ) limits orthogonal deprotection options.
Physicochemical and Reactivity Profiles
- Molecular Weight and Solubility: The target compound (379.41 g/mol) has intermediate solubility in polar solvents due to -OH and -COOH groups. Higher molecular weight analogs (e.g., at 488.60 g/mol) exhibit reduced aqueous solubility.
- Reactivity: The hydroxyl group in the target compound may participate in etherification or esterification, whereas amino groups (e.g., ) enable amide bond formation.
Q & A
Q. Table 1: Common Reaction Pathways Involving the Compound
| Reaction Type | Conditions | Key Observations | Reference |
|---|---|---|---|
| Deprotection (Boc) | 20% TFA in DCM, 2 hr | Selective removal without Cbz cleavage | |
| Hydroxyl Activation | DCC/DMAP, THF, 0°C | Forms activated esters for coupling |
Basic: What analytical techniques are recommended for confirming stereochemical purity?
Answer:
Critical techniques include:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve epimers. notes that minor chromatographic adjustments (e.g., pH or temperature) can separate co-eluting stereoisomers .
- NMR Spectroscopy: COSY and NOESY confirm spatial proximity of protons, verifying the (2S,3S) configuration. For example, coupling constants () > 8 Hz indicate trans-diaxial relationships in piperidine rings .
- X-ray Crystallography: Definitive confirmation of absolute configuration, though requires high-purity crystals .
Advanced: How can researchers mitigate epimerization during Boc/Cbz deprotection?
Answer:
Epimerization at C2/C3 is a major challenge due to the acidic α-protons. Strategies include:
- Low-Temperature Deprotection: Perform TFA-mediated Boc removal at -20°C to minimize proton abstraction .
- In Situ Neutralization: Add Hünig’s base (DIPEA) after deprotection to quench acidic byproducts .
- Alternative Protecting Groups: Replace Boc with Fmoc for base-sensitive deprotection, though this requires orthogonal Cbz stability .
Q. Table 2: Epimerization Rates Under Varied Conditions
| Condition | Epimerization (%) | Reference |
|---|---|---|
| 20% TFA, 25°C | 12–15 | |
| 20% TFA, -20°C | <3 | |
| 5% TFA + 2% TES | 8 |
Advanced: How to resolve discrepancies in NMR data for derivatives of this compound?
Answer:
Unexpected NMR signals often arise from:
- Rotameric States: The tert-butyl group in Boc can adopt multiple conformations, splitting signals. Use variable-temperature NMR (VT-NMR) to coalesce rotamers .
- Residual Solvents: Ensure complete drying; deuterated DMSO-d may retain water peaks at δ 3.33 .
- Byproduct Formation: LC-MS or DEPT-135 identifies impurities (e.g., tert-butyl cleavage products at δ 28 ppm) .
Advanced: What methodologies optimize HPLC separation of co-eluting epimers?
Answer:
Adjust:
Q. Table 3: Optimized HPLC Parameters
| Parameter | Condition | Resolution (Rs) | Reference |
|---|---|---|---|
| Column | Chiralpak IA | 2.5 | |
| Mobile Phase | Hexane/IPA (85:15) | 1.8 | |
| Flow Rate | 1.0 mL/min | 2.1 |
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage: Store at 4°C in sealed containers under inert gas (Ar) to prevent hydrolysis of the Boc group .
- Decomposition Risks: Prolonged storage (>6 months) may degrade tert-butyl groups, releasing CO and isobutylene. Monitor via TLC .
- PPE: Use nitrile gloves, goggles, and fume hoods. First aid for skin contact involves 15-min water rinsing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
